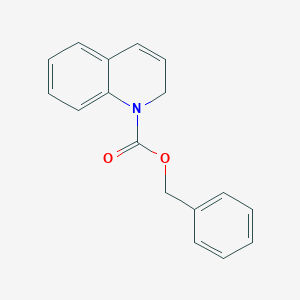

Benzyl 1(2H)-quinolinecarboxylate

描述

属性

CAS 编号 |

17718-19-3 |

|---|---|

分子式 |

C17H15NO2 |

分子量 |

265.31 g/mol |

IUPAC 名称 |

benzyl 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |

InChI 键 |

NXWWSYGSSAHNRR-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

规范 SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

其他CAS编号 |

17718-19-3 |

同义词 |

1(2H)-Quinolinecarboxylic acid benzyl ester |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues in the Quinoline Family

2.1.1 Alkoxy-Substituted Quinoline Derivatives details four 6-methylquinoline derivatives with biphenyl alkoxy side chains (e.g., 3O-PPQMe, 4O-PPQMe). These compounds share the quinoline core but differ in substituents:

- Substituent Effects : Longer alkoxy chains (propoxy → hexoxy) increase molecular weight (353.1772 → 381.2088 Da) and aliphatic C–H stretching in IR spectra (2964 → 2936 cm⁻¹), indicating enhanced hydrophobicity .

- Spectroscopic Trends: ¹H-NMR: Downfield shifts in aromatic protons (δ 8.21–8.25 ppm) correlate with electron-withdrawing quinoline and biphenyl groups. IR: Symmetric C–O–C stretches decrease in wavenumber (1069 → 1029 cm⁻¹) as alkoxy chain length increases, reflecting reduced bond strain .

Table 1: Comparative Analysis of Quinoline Derivatives

| Compound | Molecular Formula | Alkoxy Chain | Key IR Peaks (cm⁻¹) | Molecular Weight (Da) |

|---|---|---|---|---|

| 3O-PPQMe | C₂₅H₂₃NO | Propoxy | 1205, 1069 | 353.1772 |

| 4O-PPQMe | C₂₆H₂₅NO | Butoxy | 1206, 1040 | 367.1931 |

| 5O-PPQMe | C₂₇H₂₇NO | Pentoxy | 1207, 1029 | 381.2088 |

| Benzyl 1(2H)-quinolinecarboxylate | C₁₇H₁₅NO₂ | Benzyl ester | N/A | 265.1103 |

Functional Differences :

- This structural distinction may favor different reactivity profiles (e.g., ester hydrolysis vs. alkoxy stability) .

Comparison with Quinoxaline Analogues

Benzyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate () replaces the quinoline core with a dihydroquinoxaline system containing a ketone group. Key differences include:

- Heterocyclic Core: Quinoxaline’s dual nitrogen atoms enhance electron deficiency compared to quinoline, affecting π-π stacking and redox behavior.

- Functional Groups: The 3-oxo group in the quinoxaline derivative introduces keto-enol tautomerism, absent in this compound, which may influence biological activity or catalytic applications .

Patent and Literature Landscape

- In contrast, ’s alkoxy quinolines are well-characterized in academic studies but lack patent mentions, suggesting divergent applications (e.g., liquid crystals vs. drug intermediates) .

准备方法

Reaction Design and Substrate Scope

The FeCl3-catalyzed tandem benzylation-cyclization of 2-aminoaryl alcohols with β-ketoesters offers a one-pot route to 3-quinolinecarboxylic esters. While the seminal work by Fan et al. primarily employed ethyl 3-oxobutanoate (2a), substitution with benzyl β-ketoesters theoretically enables direct access to benzyl quinolinecarboxylates (Scheme 1). The reaction proceeds via:

-

Carbocation Formation : FeCl3 facilitates the generation of a benzyl carbocation from 2-aminoarylmethyl alcohols.

-

Enol Attack : The β-ketoester enol attacks the carbocation, forming a C–C bond.

-

Cyclization : Intramolecular amide formation closes the quinoline ring.

-

Oxidation : Aerial oxidation aromatizes the 1,4-dihydroquinoline intermediate to the final product.

Optimization Insights :

-

Catalyst System : FeCl3 (10 mol%) with ZnCl2 (1.0 equiv) in PhCl at 90°C achieves 85% yield for ethyl esters.

-

Benzyl Adaptation : Replacing ethyl β-ketoesters with benzyl analogues (e.g., benzyl 3-oxobutanoate) is hypothesized to yield benzyl esters, though experimental validation is pending.

-

Functional Group Tolerance : Electron-donating (e.g., –OMe) and withdrawing (e.g., –NO2) groups on the aryl alcohol are compatible.

Mechanistic Validation and Scalability

Key experiments confirm the cascade mechanism:

-

Under N2, the 1,4-dihydroquinoline intermediate (3c1) isolates in 81% yield, which oxidizes quantitatively to the aromatic product upon exposure to air.

-

The method’s scalability is evidenced by gram-scale syntheses (e.g., 97.3 mg of 3b from 0.5 mmol substrate).

Direct Esterification of Quinolinecarboxylic Acids

Benzylation of Pre-Formed Carboxylic Acids

A two-step approach involves synthesizing quinolinecarboxylic acids followed by benzyl esterification. For 2-aminoquinoline-6-carboxylic acid benzyl ester:

-

Acid Activation : Quinolinecarboxylic acid reacts with benzyl chloride in DMF/K2CO3 at 60°C.

-

Esterification : Nucleophilic acyl substitution installs the benzyl group, yielding 55–69% isolated product.

Critical Parameters :

Microwave-Assisted Hydrolysis

Microwave irradiation accelerates the hydrolysis of ester precursors to carboxylic acids (e.g., converting ethyl esters to acids in 90% yield at 120°C for 130 min). Subsequent benzylation streamlines the sequence, avoiding prolonged heating.

Reductive Amination and Esterification

N-Oxide Intermediate Strategy

A three-step protocol for 2-aminoquinoline-6-carboxylic acid benzyl ester illustrates this approach:

-

N-Oxidation : Quinolinecarboxylic acid is oxidized to the N-oxide.

-

Amination : Treatment with NH4Cl and p-toluenesulfonyl chloride in dichloroethane introduces the amino group.

-

Benzylation : K2CO3-mediated reaction with benzyl chloride installs the ester (55% yield).

Advantages :

-

Avoids hazardous ammonia gas.

-

Triethylamine/ammonium chloride buffer ensures mild conditions (0–25°C).

Comparative Analysis of Synthetic Routes

常见问题

Q. How to address low aqueous solubility in in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。